CYP3A4 Inhibition Liability: A Differentiating Feature Against N-Benzyl Analogs
The compound demonstrates low inhibitory potency against CYP3A4 (IC50 = 5,330 nM). [1] This liability profile is distinct from certain N-benzyl cinnamamide analogs and other CDK8/19 inhibitor scaffolds, where the 4-fluorophenyl cinnamamide motif has been specifically modified to eliminate time-dependent CYP3A4 inhibition. [2] The relatively high IC50 indicates a reduced likelihood of CYP3A4-mediated metabolism-dependent inhibition compared to more potent pyridylacrylamide-based inhibitors.
| Evidence Dimension | CYP3A4 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5,330 nM |
| Comparator Or Baseline | Pyridylacrylamide CDK8/19 inhibitors (CYP3A4 time-dependent inhibition liability described; exact IC50 values context-dependent) |
| Quantified Difference | Target compound IC50 is >5 µM, indicating low inhibition; comparator class required structural redesign to mitigate CYP3A4 time-dependent inhibition. |
| Conditions | Human liver microsomes, midazolam substrate, 5-min preincubation, LC-MS/MS (BindingDB assay) |
Why This Matters
A high CYP3A4 IC50 is critical for medicinal chemists selecting a cinnamamide scaffold with minimal CYP450-mediated drug interaction risk.
- [1] BindingDB. BDBM50380522. CYP3A4 IC50 = 5.33E+3 nM. View Source
- [2] Studies of CDK 8/19 inhibitors: Discovery of novel and selective CDK8/19 dual inhibitors and elimination of their CYP3A4 time-dependent inhibition potential. (2017). Journal of Medicinal Chemistry or related. View Source
